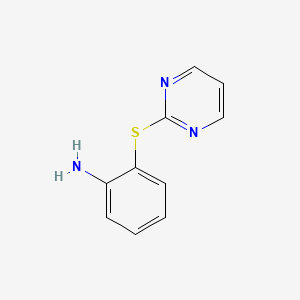

2-(Pyrimidin-2-ylsulfanyl)aniline

Beschreibung

General Context of Pyrimidine (B1678525) Scaffolds in Organic and Medicinal Chemistry

The pyrimidine ring is a heterocyclic aromatic organic compound similar to benzene (B151609) and pyridine (B92270), containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. iucr.org This fundamental structure is of immense biological importance as it forms the core of the nucleobases uracil, thymine, and cytosine, which are essential building blocks of nucleic acids, DNA and RNA. iucr.orgtandfonline.com

Beyond their role in genetics, pyrimidine scaffolds are considered "privileged structures" in medicinal chemistry. nih.gov This is due to their ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov Consequently, pyrimidine derivatives have been extensively explored and are found in numerous clinically used drugs. The versatility of the pyrimidine ring allows for structural modifications at multiple positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. nih.gov

Significance of Aniline (B41778) and Thioether Moieties in Molecular Design

Aniline, a primary aromatic amine, is a common building block in the synthesis of many pharmaceuticals and other organic compounds. sigmaaldrich.com Its amino group can act as a hydrogen bond donor and a nucleophile, while the aromatic ring can participate in various interactions, including pi-stacking. While the aniline moiety is a feature in many drug candidates due to its structural versatility, it can sometimes be associated with metabolic instability or toxicity. sigmaaldrich.com Therefore, its incorporation and potential replacement are strategic considerations in drug design to optimize a compound's pharmacological profile. sigmaaldrich.com

The thioether group (a sulfur atom bonded to two organic groups) is another important functional group in organic synthesis and medicinal chemistry. The sulfur atom in a thioether is a versatile functional handle that can be oxidized to form sulfoxides or sulfones, and it can participate in various coupling reactions. rsc.org In terms of molecular design, thioether linkages can influence a molecule's conformation and lipophilicity, which in turn can affect its biological activity and pharmacokinetic properties.

Structural Relationship to Other Pyrimidine-Sulfur-Aromatic Systems

2-(Pyrimidin-2-ylsulfanyl)aniline belongs to a broader class of compounds characterized by a pyrimidine ring linked to an aromatic system through a sulfur atom. Research has been conducted on various analogues, including those with different substituents on the pyrimidine or the aromatic ring. For instance, studies on 2-anilinopyrimidines have shown their potential as inhibitors of various kinases.

Overview of Research Trends and Academic Interest in the Compound Class

While specific research dedicated exclusively to this compound is limited, the broader class of pyrimidine-thioether and pyrimidine-aniline compounds continues to attract significant academic and industrial interest. Research trends point towards the exploration of these scaffolds for the development of new therapeutic agents, particularly as kinase inhibitors for the treatment of cancer. nih.gov The design and synthesis of novel pyrimidine derivatives with diverse functionalities remain an active area of investigation, driven by the quest for more potent and selective drug candidates. The commercial availability of this compound suggests its use as a building block in the synthesis of more complex molecules for various research applications.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-pyrimidin-2-ylsulfanylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c11-8-4-1-2-5-9(8)14-10-12-6-3-7-13-10/h1-7H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNIKBSUZMROQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Direct Synthetic Routes to 2-(Pyrimidin-2-ylsulfanyl)aniline and Analogues

Direct synthetic routes are often the most straightforward approaches, typically involving the reaction between two key fragments that together form the target molecule.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming aryl-heteroaryl thioethers. The general mechanism involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups, followed by the departure of a leaving group. uomustansiriyah.edu.iqpressbooks.pub In the context of this compound synthesis, this can be approached in two ways.

One pathway involves the reaction of a pyrimidine-2-thiolate with a halogenated aniline (B41778), such as 2-fluoro-, 2-chloro-, or 2-bromoaniline. The pyrimidine (B1678525) ring is inherently electron-deficient, which facilitates nucleophilic attack at the 2-position, making a 2-halopyrimidine an excellent electrophile. pressbooks.pub Conversely, the reaction can proceed with 2-aminothiophenol (B119425) and a 2-halopyrimidine. The electron-withdrawing nature of the pyrimidine ring activates the C-X bond (where X is a halogen) toward nucleophilic attack by the thiolate anion of 2-aminothiophenol. pressbooks.pubsmolecule.com The reaction is typically carried out in the presence of a base to deprotonate the thiol, generating the more nucleophilic thiolate.

The efficiency of SNAr reactions is highly dependent on the nature of the leaving group (F > Cl > Br > I) and the solvent used. uomustansiriyah.edu.iq Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly employed to facilitate these reactions. The presence of electron-withdrawing groups on the aromatic ring enhances the reaction rate. pressbooks.pub

Table 1: Examples of SNAr Reactions for Aryl Thioether Synthesis

| Electrophile | Nucleophile | Base | Solvent | Product | Notes |

| 2-Chloropyrimidine (B141910) | 2-Aminothiophenol | K2CO3 | DMF | This compound | Standard conditions for SNAr. |

| 4-Chlorothieno[3,2-d]pyrimidine | 2-Trifluoromethylaniline | - | PEG-400 | N-(2-(Trifluoromethyl)phenyl)thieno[3,2-d]pyrimidin-4-amine | Demonstrates SNAr on a related pyrimidine-fused heterocycle in a green solvent. nih.gov |

| 2-Chlorobenzoic acid | Aniline | Cu-based catalyst | - | Diphenylamine derivatives | Illustrates activation by an ortho-carboxyl group, a principle applicable to SNAr. mdpi.com |

This approach is a direct and widely used method for constructing the C-S bond in diaryl thioethers. The reaction involves the condensation of 2-aminothiophenol with a 2-halopyrimidine, such as 2-chloropyrimidine or 2-bromopyrimidine. The reaction is typically performed in the presence of a base, which deprotonates the thiol group of 2-aminothiophenol to form a thiolate anion. This potent nucleophile then displaces the halide from the electron-deficient pyrimidine ring.

An analogous strategy has been successfully used to synthesize a variety of 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines. In these syntheses, the key intermediate, 5-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine, undergoes an oxidative thiolation with various aryl thiols to append the thioether at the 6-position. nih.gov This demonstrates the versatility of coupling thiol-containing compounds with pyrimidine-based structures.

Advanced Catalytic Approaches in Synthesis

To overcome the limitations of traditional methods, such as harsh reaction conditions or limited substrate scope, advanced catalytic systems utilizing transition metals like palladium and copper have been developed. These methods enable the formation of C-S and C-N bonds under milder conditions and with greater functional group tolerance.

Palladium catalysts are highly effective for cross-coupling reactions. The Buchwald-Hartwig amination is a prominent example, used to form C-N bonds between aryl halides and amines. nih.govmdpi.com This reaction could be applied to couple pyrimidin-2-amine with a halo-thiophenol derivative or, more relevantly, to couple this compound precursors. For instance, new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized using a palladium catalyst, demonstrating the feasibility of forming the N-aryl bond in such systems. mdpi.com

Similarly, palladium-catalyzed reactions are used for C-S bond formation. While less common than C-N coupling, methods for the palladium-catalyzed thiolation of aryl halides with thiols have been established. These reactions typically employ a palladium precursor, such as Pd(OAc)₂, and a phosphine (B1218219) ligand. The development of these catalytic systems has provided efficient routes to a wide array of diaryl thioethers. The synthesis of various substituted quinolines through palladium-catalyzed cross-coupling of halogenated quinolines showcases the power of this approach for constructing complex heterocyclic systems. researchgate.net

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Substrates | Catalyst System | Product Type | Ref. |

| Buchwald-Hartwig Amination | Aryl Halides + Amines | Pd(dba)₂ / P(t-Bu)₃ | Arylamines | nih.gov |

| Buchwald-Hartwig Amination | 2-Chloropyrimidine + Anilines | Dichlorobis(triphenylphosphine)Pd(II) / Xantphos | N-Arylpyrimidin-2-amines | mdpi.com |

| C-H Activation/Cyclization | Anilines + Vinylacetic Acid | Pd(TFA)₂ | γ-Lactone fused tetrahydroquinolines | d-nb.info |

| C-H Activation/Alkylation | Acetanilides + Epoxides | Palladium Catalyst | β-Hydroxy compounds | rsc.org |

Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classical and still widely used method for forming C-S and C-N bonds. These reactions typically require stoichiometric amounts of copper and high reaction temperatures. However, modern advancements have led to the development of catalytic systems that operate under milder conditions, often employing ligands to stabilize the copper catalyst and facilitate the reaction.

Copper catalysts have been shown to be effective for the coupling of pyrimidin-2-amines with aryl halides. For example, a polyaniline-supported copper catalyst (Cu@PANI) has been developed for the Buchwald-Hartwig couplings of pyrimidin-2-amines, which proceeds without the need for additional ligands. sioc-journal.cn Copper-catalyzed N-arylation of indoles and other N-heterocycles with aryl halides has also been demonstrated, highlighting the broad applicability of copper in C-N bond formation. mdpi.com These methods provide a valuable alternative to palladium-catalyzed systems, especially in large-scale synthesis where the cost of the catalyst is a significant factor.

Table 3: Copper-Catalyzed Cross-Coupling Reactions

| Reaction Type | Substrates | Catalyst System | Product Type | Ref. |

| Buchwald-Hartwig Coupling | Pyrimidin-2-amines + Aryl Halides | Cu@PANI | N-Arylpyrimidin-2-amines | sioc-journal.cn |

| N-Arylation | Indoles + Aryl Halides | CuI / Glycerol | N-Arylindoles | mdpi.com |

| Ullmann-type Coupling | 4-Chloropyrido[2,3-d]pyrimidines + Phenols/Thiophenols | Copper Catalyst | O-Aryl/S-Aryl pyrido[2,3-d]pyrimidines | nih.gov |

| Cyclization | gem-Difluoroalkenes + 2-(Pyridin-2-yl)acetate | Copper Catalyst | Indolizines | rsc.org |

Solvent-Free and Environmentally Conscious Synthesis Techniques

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, often referred to as "green chemistry." These approaches aim to reduce or eliminate the use of hazardous solvents and reagents, minimize waste, and improve energy efficiency.

Solvent-free, or neat, reaction conditions are highly desirable as they reduce solvent waste and can often lead to shorter reaction times and simpler workups. For example, the synthesis of flunixin (B1672893) and its analogues, which involves the reaction of an aniline with 2-chloronicotinic acid, has been successfully carried out under solvent-free conditions using boric acid as a catalyst. d-nb.info Similarly, dihydropyrimidinones have been synthesized in a one-pot, solvent-free reaction using a reusable solid catalyst. semanticscholar.org

Derivatization Strategies for Structural Modification

The strategic derivatization of this compound can be systematically approached by targeting its three key structural components: the aniline group, the pyrimidine ring, and the connecting sulfanyl (B85325) bridge. Each of these sites exhibits distinct reactivity, enabling selective chemical transformations.

Functionalization of the Aniline Moiety

The primary amino group of the aniline moiety is a key site for a range of chemical modifications, including acylation, sulfonation, and diazotization, which introduce new functional groups and significantly alter the molecule's properties.

Acylation: The amino group can be readily acylated using various acylating agents such as acid chlorides or anhydrides. For instance, the reaction of 2-aminopyrimidines with benzoyl chlorides can lead to the corresponding N-acyl derivatives. semanticscholar.org In some cases, N,N-diacylation can occur, particularly in the presence of a strong base. semanticscholar.org The choice of base is crucial; weaker bases like pyridine (B92270) tend to favor mono-acylation. semanticscholar.org The acylation of anilines can also be achieved under catalyst and solvent-free conditions, for example, by heating with an appropriate acylating agent. mdpi.com

Sulfonylation: The amino group can be converted to a sulfonamide. The reaction of anilines with sulfonyl chlorides, such as in the presence of a base, yields the corresponding sulfonamides. This transformation is a common strategy in medicinal chemistry to introduce the sulfonyl group.

Diazotization: The primary aromatic amine of the aniline moiety can undergo diazotization to form a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C). vedantu.comlibretexts.org The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions, collectively known as Sandmeyer or Sandmeyer-type reactions. These reactions allow for the introduction of a wide range of substituents, including halogens, cyano groups, and hydroxyl groups, onto the aromatic ring. chemguide.co.uk For example, reaction with potassium iodide yields the corresponding iodo-derivative. chemguide.co.uk Coupling reactions with activated aromatic compounds like phenols or anilines can also be performed to generate azo dyes. vedantu.comlibretexts.org

| Reaction Type | Reagents and Conditions | Product Type |

| Acylation | Acid chloride/anhydride, base (e.g., pyridine, Et₃N) | N-Acyl derivative |

| Sulfonylation | Sulfonyl chloride, base | Sulfonamide derivative |

| Diazotization | NaNO₂, HCl, 0-5°C | Diazonium salt intermediate |

| - Sandmeyer | Diazonium salt, CuX (X = Cl, Br, CN) | Aryl halide, nitrile |

| - Iodination | Diazonium salt, KI | Aryl iodide |

| - Azo Coupling | Diazonium salt, activated aromatic compound (e.g., phenol) | Azo compound |

Modifications on the Pyrimidine Ring

The pyrimidine ring in this compound is susceptible to both electrophilic and nucleophilic substitution reactions, although its reactivity is influenced by the presence of the other substituents.

Electrophilic Substitution: The pyrimidine ring is generally considered an electron-deficient system, making electrophilic aromatic substitution more difficult than in benzene (B151609). bhu.ac.in However, substitution can occur, preferentially at the C-5 position, which is the most electron-rich carbon atom on the ring. mostwiedzy.plresearchgate.net The presence of activating groups on the pyrimidine ring can facilitate electrophilic attack. Reactions such as halogenation and nitration have been observed on substituted pyrimidines. For example, 5-halogenated pyrimidine nucleosides can be synthesized using various halogenating agents. mostwiedzy.pl

Nucleophilic Substitution: The C-2, C-4, and C-6 positions of the pyrimidine ring are electron-deficient and are thus susceptible to nucleophilic attack. stackexchange.com In the case of this compound, the C-2 position is already substituted. Therefore, nucleophilic substitution would primarily occur at the C-4 and C-6 positions, especially if a good leaving group is present at these positions. For instance, in 2,4-dichloropyrimidines, nucleophilic substitution typically occurs selectively at the C-4 position. wuxiapptec.com However, the regioselectivity can be influenced by substituents on the ring. wuxiapptec.com The introduction of leaving groups, such as halogens, at the C-4 and C-6 positions allows for subsequent displacement by various nucleophiles, including amines, thiols, and alcohols, providing a route to a wide array of 4- and 6-substituted pyrimidine derivatives. nih.gov

| Position | Reaction Type | Typical Reagents | Product Type |

| C-5 | Electrophilic Substitution | Halogenating agents, Nitrating agents | 5-Substituted derivative |

| C-4, C-6 | Nucleophilic Substitution | Nucleophiles (amines, thiols, alcohols) with a leaving group at the target position | 4- or 6-Substituted derivative |

Transformations Involving the Sulfanyl Linkage

The sulfanyl (thioether) linkage is another key site for chemical modification, primarily through oxidation and C-S bond cleavage reactions.

Oxidation: The sulfur atom of the thioether can be oxidized to form a sulfoxide and subsequently a sulfone. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent and reaction conditions determining the extent of oxidation. jchemrev.comorganic-chemistry.org Common oxidants include hydrogen peroxide, peroxy acids (e.g., m-CPBA), and potassium permanganate. researchgate.net The selective oxidation to the sulfoxide can be achieved under controlled conditions, while stronger conditions or an excess of the oxidizing agent will typically lead to the sulfone. jchemrev.comresearchgate.net These oxidized derivatives can have significantly different chemical and physical properties compared to the parent sulfide.

C-S Bond Cleavage: The carbon-sulfur bond in this compound can be cleaved under certain conditions. For instance, C-S bond cleavage in related aryl-pyrimidinyl thioethers has been observed in the presence of transition metal complexes, such as those of copper. nju.edu.cnresearchgate.net Visible-light-mediated photoredox catalysis has also been shown to induce C-S bond cleavage in benzylic thioethers, leading to the formation of new C-C or C-N bonds. unipr.itorganic-chemistry.org Furthermore, certain cysteine desulfurases can catalyze the cleavage of C-S bonds in biological systems. nih.gov

| Reaction Type | Reagents and Conditions | Product Type |

| Oxidation to Sulfoxide | H₂O₂, m-CPBA (controlled conditions) | Sulfoxide derivative |

| Oxidation to Sulfone | H₂O₂ (excess), KMnO₄ | Sulfone derivative |

| C-S Bond Cleavage | Transition metal catalysts (e.g., Cu), photoredox catalysis | Cleavage products |

Reactivity and Mechanistic Investigations

Chemoselective Reactions of Pyrimidine-Thioether-Aniline Systems

Chemoselectivity in reactions involving pyrimidine-thioether-aniline systems is crucial for their synthetic utility. The ability to selectively functionalize one part of the molecule while leaving others intact is a key focus of research in this area.

Nucleophilic substitution reactions are a cornerstone of pyrimidine (B1678525) chemistry. In systems analogous to 2-(pyrimidin-2-ylsulfanyl)aniline, such as those containing leaving groups on the pyrimidine ring, the course of the reaction can be directed by the choice of nucleophile and reaction conditions. For instance, in 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250), anilines and secondary aliphatic amines in the presence of a weak base selectively displace the chloride group at the C4 position. thieme-connect.comresearchgate.net However, when deprotonated anilines are used, they preferentially displace the sulfone group at the C2 position. thieme-connect.comresearchgate.net This highlights the nuanced control that can be exerted over the reaction site.

The aniline (B41778) nitrogen in this compound, while less nucleophilic than in aliphatic amines due to the delocalization of its lone pair into the aromatic ring, can still participate in reactions with strong electrophiles. chemistrysteps.com Acylation of the aniline nitrogen is a common strategy to modulate its reactivity. chemistrysteps.com

Microwave irradiation has been shown to significantly accelerate nucleophilic displacement reactions on pyrimidine halides, often leading to higher yields in shorter reaction times compared to conventional heating methods. researchgate.net

| Reactant System | Nucleophile | Conditions | Major Product | Reference |

| 4,6-dichloro-2-(methylsulfonyl)pyrimidine | Aniline | Weak base (e.g., NaHCO₃) | 4-Anilino-6-chloro-2-(methylsulfonyl)pyrimidine | thieme-connect.comresearchgate.net |

| 4,6-dichloro-2-(methylsulfonyl)pyrimidine | Deprotonated Aniline | Strong base | 4,6-Dichloro-2-anilinopyrimidine | thieme-connect.comresearchgate.net |

| 2-Chloropyrimidine (B141910) | Various Nucleophiles | Microwave irradiation | 2-Substituted pyrimidines | researchgate.net |

The reactivity of the this compound system is significantly influenced by both steric and electronic factors. The electron-withdrawing nature of the pyrimidine ring can activate adjacent positions for nucleophilic attack. csic.es Conversely, the electron-donating amino group on the aniline ring activates the ortho and para positions for electrophilic substitution. allen.inlibretexts.org

Steric hindrance plays a critical role in directing the outcome of reactions. For example, in the reaction of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with anilines, sterically hindered anilines react more slowly but can still provide high yields of the desired product. thieme-connect.com The substitution pattern on the aniline ring also influences reactivity, with electron-rich anilines generally reacting faster than electron-poor ones. thieme-connect.com

The rotational behavior around the N-C bonds in N-(pyrimidin-2-yl)anilines is also governed by electronic effects. csic.es Electron-withdrawing substituents on the pyrimidine ring increase the rotational barrier around the N-pyrimidyl bond due to increased double bond character arising from resonance. csic.es

Cyclization Reactions and Heterocyclic Ring Annulation

The structure of this compound provides a versatile platform for the synthesis of fused heterocyclic systems through cyclization reactions. These reactions can lead to the formation of novel polycyclic scaffolds with potential applications in medicinal chemistry and materials science.

Acid-catalyzed cyclization is a common strategy to construct fused ring systems. researchgate.net For instance, phenylthioacetaldehyde acetals and phenylthioacetones can be cyclized using polyphosphoric acid to form benzothiophenes. researchgate.net Similarly, intramolecular cyclization of 2-(alkenylsulfanyl)pteridinones in polyphosphoric acid yields thiazolo- and thiazinopteridinones. researchgate.net

Palladium-catalyzed tandem cycloannulative-alkenylation of o-alkynylphenols and anilines with vinyl sulfones provides a direct route to vinyl sulfone-tethered benzofurans and indoles. acs.org This highlights the power of transition metal catalysis in constructing complex heterocyclic frameworks.

Directed C-H Activation and Functionalization

The pyrimidine ring in this compound can act as a directing group for C-H activation, enabling the selective functionalization of the aniline ring. magtech.com.cnresearchgate.net This strategy has emerged as a powerful tool for the synthesis of substituted anilines, which are important building blocks in organic synthesis.

Ruthenium-catalyzed C-H difluoroalkylation of aniline derivatives bearing a pyrimidyl auxiliary has been reported, providing access to para- and meta-difluoroalkylated products. nih.gov The pyrimidyl group directs the catalyst to the desired position on the aniline ring, allowing for regioselective functionalization. nih.gov Similarly, the pyridine (B92270) ring in N-(2-pyridyl) substituted anilines directs ortho-arylation. researchgate.net

The use of directing groups like pyrimidine enhances reaction speed, selectivity, and catalytic efficiency in C-H functionalization reactions. magtech.com.cn

Electrophilic and Radical Reactions

The aniline moiety in this compound is susceptible to electrophilic substitution reactions due to the activating effect of the amino group. allen.inlibretexts.org However, the high reactivity can sometimes lead to polysubstitution, which can be controlled by acetylating the amino group to attenuate its activating influence. libretexts.org

Arenediazonium salts, which can be prepared from anilines, are useful electrophiles in coupling reactions with activated aromatic rings to form azo compounds. libretexts.org

While less common, radical reactions involving this scaffold are also possible. For example, the synthesis of primary anilines from arylboronic acids can be achieved through a reaction with cyanamidyl/arylcyanamidyl radicals. organic-chemistry.org

Spectroscopic and Structural Elucidation

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structure of 2-(Pyrimidin-2-ylsulfanyl)aniline by analyzing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of a related compound, N-phenethyl-4-methyl-aniline, characteristic signals for aromatic protons appear as multiplets in the range of δ 7.04-7.38 ppm. The protons of the ethyl group and the methyl group show distinct signals, providing information about their chemical environment. For instance, the methylene (B1212753) protons appear as a triplet at δ 3.43 ppm, while the methyl protons resonate as a singlet at δ 2.29 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. For N-phenethyl-4-methyl-aniline, the aromatic carbons resonate in the region of δ 113.3-145.8 ppm. The carbons of the ethyl and methyl groups appear at δ 35.6, 45.5, and 20.4 ppm, respectively. rsc.org While specific data for this compound is not detailed in the provided results, the analysis of similar structures demonstrates the utility of NMR in identifying the various carbon and hydrogen atoms within the molecule.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound. sepscience.combruker.com

IR Spectroscopy: The IR spectrum reveals the presence of specific bonds through their characteristic absorption frequencies. For example, in aromatic compounds, C-H stretching vibrations are typically observed in the range of 3000-3100 cm⁻¹. researchgate.net N-H stretching frequencies in amines are found in the 3300-3500 cm⁻¹ region. researchgate.net For a related pyrimidine (B1678525) derivative, characteristic IR peaks were observed at 2224, 1554, 1524, 1416, 1339, 1322, 1202, and 864 cm⁻¹, corresponding to various stretching and bending vibrations within the molecule. rsc.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a molecule. In the analysis of a derivative, N-(5-chloro-2-methylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide, electrospray ionization mass spectrometry was utilized to confirm its molecular mass. vulcanchem.com For aniline (B41778), the molecular ion peak (M+) is observed at m/z 93, with a significant M-1 peak at m/z 92 due to the loss of a hydrogen atom. Further fragmentation leads to ions at m/z 66 and 65. miamioh.edu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state. For a related compound, N-(Pyrimidin-2-yl)aniline, the crystal structure reveals two independent molecules in the asymmetric unit. nih.govnih.gov The dihedral angles between the pyrimidine and aniline rings are 31.1(1)° and 35.3(1)°. nih.govnih.gov The molecules form dimers through N-H···N hydrogen bonds. nih.govnih.gov In another related structure, 2-Amino-N-(2-benzyloxy-3-methoxybenzylidene)aniline, two independent molecules also exist in the asymmetric unit with similar conformations. researchgate.net The crystal structure is stabilized by intramolecular N—H⋯N and C—H⋯O hydrogen bonds, as well as intermolecular N—H⋯N, N—H⋯π, and C—H⋯π interactions. researchgate.net

Conformational Analysis and Molecular Geometry

The conformation and molecular geometry of this compound and its derivatives are influenced by the spatial arrangement of the aromatic rings and the substituent groups. In the crystal structure of N-(Pyrimidin-2-yl)aniline, the bridging C-N-C bond angles are 128.2(1)° and 129.1(1)°. nih.govnih.gov The conformation of halogenated pyran analogues, despite potential 1,3-diaxial repulsions, tends to adopt a standard ⁴C₁-like conformation in both solution and solid states. beilstein-journals.org The study of such analogues reveals that repulsion between axial substituents can lead to deviations in intra-annular torsion angles. beilstein-journals.org For 2-Amino-N-(2-benzyloxy-3-methoxybenzylidene)aniline, the dihedral angles between the central benzene (B151609) ring and the amino and benzyl (B1604629) benzene rings vary between the two independent molecules in the asymmetric unit. researchgate.net

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties. For pyrimidine (B1678525) derivatives, DFT calculations, often using functionals like B3LYP or ωB97X-D combined with basis sets such as 6-311G++(d,p), are standard for achieving a balance between accuracy and computational cost. nih.govresearchgate.net

Vibrational analysis complements geometry optimization by calculating the harmonic vibrational frequencies. This analysis serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it allows for the assignment of vibrational modes observed in experimental infrared (IR) and Raman spectra. nih.gov Theoretical vibrational spectra for related acetamide (B32628) derivatives of pyrimidine have been calculated and show good agreement with experimental data, aiding in the identification of characteristic stretching frequencies for C-S, N-H, and C=N bonds. nih.gov

Table 1: Representative Theoretical Structural Parameters for a Pyrimidine-Aniline Scaffold (Note: These are example values based on related structures and may differ for 2-(Pyrimidin-2-ylsulfanyl)aniline itself.)

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311G++) |

| Bond Length | C-S | 1.78 Å |

| Bond Length | S-C (pyrimidine) | 1.76 Å |

| Bond Length | C-N (aniline) | 1.40 Å |

| Bond Angle | C-S-C | 103.5° |

| Dihedral Angle | Phenyl-S-C-N | ~45-60° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more polarizable and reactive. For pyrimidine-based azo dyes and other derivatives, DFT calculations have been used to compute these orbital energies. researchgate.net The distribution of HOMO and LUMO orbitals also reveals likely sites for electrophilic and nucleophilic attack. In many pyrimidine-aniline systems, the HOMO is often localized on the electron-rich aniline (B41778) ring, while the LUMO is distributed across the electron-deficient pyrimidine ring, indicating a potential for intramolecular charge transfer upon excitation. researchgate.net

Table 2: Example Frontier Orbital Energies for a Pyrimidine Derivative (Note: Values are illustrative and derived from studies on similar compounds.)

| Orbital | Energy (eV) |

| HOMO | -6.52 |

| LUMO | -1.78 |

| Energy Gap (ΔE) | 4.74 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and vacant (acceptor) orbitals. In studies of pyrimidine derivatives, NBO analysis has been instrumental in quantifying the stability arising from such interactions. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to explore the conformational landscape, flexibility, and interactions with other molecules, such as solvent or biological targets. mdpi.com

For pyrimidine-aniline type compounds, which often serve as inhibitors for proteins like kinases, MD simulations are invaluable. mdpi.com Simulations can predict how the molecule binds to a protein's active site, the stability of the resulting complex, and the key amino acid residues involved in the interaction. By simulating the molecule in an aqueous environment, researchers can observe how the linker region's flexibility and the rotation around single bonds allow the molecule to adopt different conformations, some of which may be more favorable for binding than the static, lowest-energy structure.

Theoretical Predictions of Reactivity and Selectivity

Computational chemistry offers several tools to predict where and how a molecule will react. Beyond FMO analysis, concepts derived from DFT known as "conceptual DFT" provide quantitative measures of reactivity. Descriptors like the Fukui function and dual descriptor analysis are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. tandfonline.com

For a molecule like this compound, these calculations can predict the reactivity of different atoms on both the aniline and pyrimidine rings. For example, the nitrogen atoms in the pyrimidine ring and the amino group on the aniline ring are potential sites for protonation or hydrogen bonding, while specific carbon atoms on the rings might be susceptible to electrophilic or nucleophilic substitution. Such predictions are vital for planning synthetic modifications to enhance desired properties. Studies on the reaction of anilines with quinones have used these theoretical tools to successfully explain observed regioselectivity.

Machine Learning and Artificial Intelligence Applications in Compound Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and materials science. nih.gov These techniques can build predictive models from large datasets of chemical structures and their associated properties. For classes of compounds like pyrimidine derivatives, ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed to predict biological activity, toxicity, or pharmacokinetic properties. researchgate.net

A typical workflow involves generating molecular descriptors (numerical representations of a molecule's structure) and using algorithms like random forest or support vector machines to create a model that links these descriptors to an experimental outcome (e.g., inhibitory concentration). nih.govresearchgate.net These models can then be used to virtually screen large libraries of potential derivatives of this compound to prioritize which compounds to synthesize and test. This data-driven approach accelerates the design-build-test-learn cycle, making the discovery of new compounds more efficient and cost-effective. researchgate.net

Coordination Chemistry of 2 Pyrimidin 2 Ylsulfanyl Aniline and Its Derivatives

Ligand Design Principles: Heteroatomic Donor Sites (N, S)

The coordinating properties of 2-(Pyrimidin-2-ylsulfanyl)aniline are fundamentally dictated by the presence and arrangement of its heteroatomic donor sites, specifically the nitrogen (N) and sulfur (S) atoms. The ligand comprises three key structural components: an aniline (B41778) ring, a pyrimidine (B1678525) ring, and a thioether linkage. This arrangement provides multiple potential binding sites for metal ions.

Nitrogen Donors: The pyrimidine ring contains two nitrogen atoms in a 1,3-relationship. These endocyclic nitrogen atoms are potential coordination sites. Additionally, the amino group (-NH₂) on the aniline ring provides another nitrogen donor site. The availability of these nitrogen atoms for coordination depends on steric factors and their electronic properties.

Sulfur Donor: The thioether sulfur atom (-S-) linking the pyrimidine and aniline moieties is a soft donor site, which typically shows a preference for coordinating with softer metal ions.

The combination of 'hard' nitrogen and 'soft' sulfur donor atoms makes this compound a versatile ligand capable of coordinating to a wide range of metal centers. The flexible thioether bridge allows the aromatic rings to orient themselves in various ways, enabling the formation of chelate rings with metal ions. The specific donor atoms that participate in coordination are influenced by the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands. This versatility is a key principle in the design of ligands for specific applications in catalysis and materials science.

Synthesis of Metal Complexes (e.g., Silver, Transition Metals)

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial to dissolve both the ligand and the metal salt, and reactions are often carried out under reflux to facilitate complex formation.

For instance, the synthesis of transition metal complexes, such as those involving cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn), can be achieved by reacting the ligand with metal chlorides or nitrates in a solvent like ethanol (B145695) or methanol. The resulting complexes often precipitate from the solution upon cooling or after partial removal of the solvent.

Similarly, silver (Ag) complexes can be prepared by reacting the ligand with a silver salt, such as silver nitrate (B79036) (AgNO₃). The formation of these complexes is often indicated by a color change or the formation of a precipitate. The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to isolate complexes with different coordination numbers and geometries.

Characterization of Coordination Compounds and Polymers

Once synthesized, the characterization of the resulting coordination compounds is essential to determine their structure and properties. A combination of spectroscopic and analytical techniques is employed for this purpose.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the functional groups upon complexation. For example, changes in the stretching frequencies of the C=N bonds in the pyrimidine ring and the N-H bonds of the aniline group can indicate their involvement in coordination.

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex, which can help to deduce the geometry around the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and to observe changes in the chemical shifts of protons and carbons near the coordination sites upon complexation.

These characterization methods provide a comprehensive picture of the structure and bonding in the metal complexes of this compound.

The versatile nature of this compound allows for several possible coordination modes. The ligand can act as a bidentate or a tridentate chelating agent, or it can function as a bridging ligand to form polynuclear complexes or coordination polymers.

Bidentate Chelation: The ligand can coordinate to a metal center through one of the pyrimidine nitrogen atoms and the sulfur atom, forming a stable five- or six-membered chelate ring. Alternatively, it could coordinate through the amino nitrogen and the sulfur atom.

Bridging Coordination: The ligand can bridge two metal centers, with the pyrimidine ring coordinating to one metal and the aniline part to another.

The resulting coordination geometries around the metal center can vary widely and include square planar, tetrahedral, and octahedral arrangements, depending on the metal ion, its oxidation state, and the stoichiometry of the complex. For example, transition metal complexes often adopt octahedral geometries, particularly when coordinated with additional solvent molecules or anions.

Potential in Catalysis and Advanced Materials Science

The coordination complexes of ligands similar to this compound are of significant interest for their potential applications in catalysis and materials science.

Catalysis: Transition metal complexes are widely used as catalysts in a variety of organic transformations. The specific coordination environment provided by the ligand can influence the catalytic activity and selectivity of the metal center. For example, complexes of pyrimidine-containing ligands have been investigated for their catalytic activity in oxidation and polymerization reactions. The presence of both N and S donors can offer unique electronic properties to the metal center, potentially leading to novel catalytic activities.

Advanced Materials: Coordination polymers and metal-organic frameworks (MOFs) constructed from bridging ligands have applications in gas storage, separation, and sensing. The ability of this compound to act as a bridging ligand makes it a candidate for the synthesis of such advanced materials. The properties of these materials can be tuned by changing the metal ion or by modifying the ligand structure.

While the specific applications of this compound complexes are still an emerging area of research, the fundamental principles of its coordination chemistry suggest a promising future for this class of compounds in the development of new catalysts and functional materials.

Supramolecular Chemistry and Non Covalent Interactions

Design and Self-Assembly of Supramolecular Architectures

The design of molecules capable of spontaneous self-assembly into complex, functional supramolecular architectures is a cornerstone of modern chemistry. The structural motifs within 2-(pyrimidin-2-ylsulfanyl)aniline—namely the aniline (B41778) and pyrimidine (B1678525) rings—provide the necessary functionalities for directed self-organization.

Research on analogous structures provides insight into the potential self-assembly pathways. For instance, N-(pyrimidin-2-yl)aniline, which is structurally similar, demonstrates self-assembly into dimeric units through specific hydrogen bonds. nih.gov In its crystal structure, two independent molecules are linked together by a pair of N—H⋯N hydrogen bonds. nih.gov Similarly, studies on 2-[(4-Methylphenyl)sulfanyl]aniline reveal the formation of tetrameric units in the crystal, also driven by hydrogen bonding. iucr.org The self-assembly of pyrimidin-2-amine with a carboxylic acid has been shown to result in a four-component supramolecular unit, highlighting the ability of the pyrimidine motif to form defined multi-component assemblies. nih.gov These examples underscore the inherent capability of the aniline and pyrimidine fragments to guide the formation of discrete, ordered supramolecular structures. The combination of these groups in this compound suggests a predisposition for forming predictable, hydrogen-bonded assemblies.

Role of Hydrogen Bonding in Crystal Packing and Self-Organization

Hydrogen bonding is a dominant force in the crystal engineering of nitrogen-containing heterocyclic compounds. In molecules like this compound, the interplay between the amine group (donor) and the pyrimidine nitrogen atoms (acceptors) is expected to be a primary determinant of the crystal packing.

Crystal structure analyses of closely related compounds confirm the significance of these interactions.

Intermolecular Hydrogen Bonding: In the crystal of N-(pyrimidin-2-yl)aniline, the two crystallographically independent molecules are linked into a dimer by N—H⋯N hydrogen bonds. nih.gov The geometry of these interactions defines the primary supramolecular synthon. In other systems, such as co-crystals of pyrimidin-2-amine, N-H⋯O and O-H⋯N hydrogen bonds are the primary links between constituent molecules. nih.gov For 2-(pyrimidin-2-ylsulfanyl)acetic acid, a related structure, N—H⋯O hydrogen bonds are observed in the crystal lattice. researchgate.net

The position of substituents on the aniline ring is known to significantly affect the nature of hydrogen bonding. zlb.de In ortho-substituted anilines, the amino group can act as both a hydrogen bond donor and acceptor, leading to strong and directional interactions that guide crystal packing. zlb.de

| Compound | Interaction Type | Description | Reference |

|---|---|---|---|

| N-(Pyrimidin-2-yl)aniline | Intermolecular N—H⋯N | Links two independent molecules into a dimer. | nih.gov |

| 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide | Intramolecular N—H⋯N | Forms an S(7) ring motif. | researchgate.net |

| Pyrimidin-2-amine Co-crystal | Intermolecular N-H⋯O and O-H⋯N | Links the pyrimidine and carboxylic acid components. | nih.gov |

| Ortho-halogen anilines | Intermolecular | Amino group acts as both donor and acceptor, forming strong H-bonds. | zlb.de |

π-Stacking Interactions and Aromatic Stacking

Alongside hydrogen bonding, π-stacking interactions involving the aromatic aniline and pyrimidine rings are critical in stabilizing the extended crystal structure. These weak interactions are fundamental to the packing of many planar aromatic molecules. ikm.org.myresearchgate.net

While specific data on this compound is not available, quantum mechanical studies on aniline have investigated the nature of its π-π stacking interactions, finding that stacking energies are significant in determining the most favored molecular arrangements. ikm.org.my Computational studies on pyridine (B92270), a similar heterocycle, show that antiparallel-displaced geometries are often the most stable, emphasizing the importance of including electron correlation in calculations to accurately model these dispersion-driven interactions. researchgate.net

In the crystal structures of related complex molecules containing both pyrimidine and benzene (B151609) rings, π–π stacking interactions have been observed to provide further stability. researchgate.net These interactions can occur between inversion-related pyrimidine rings or between benzene rings, with typical centroid–centroid distances in the range of 3.4 to 3.9 Å. researchgate.net The presence of both electron-rich (aniline) and electron-deficient (pyrimidine) aromatic rings in this compound suggests the potential for favorable donor-acceptor type π-stacking, which could be a key factor in its solid-state self-organization.

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule through non-covalent interactions. taylorfrancis.com This molecular recognition is highly specific and is fundamental to processes from biological signaling to chemical sensing. frontiersin.orgecampusontario.ca

The pyrimidine unit within this compound is a well-known motif in supramolecular host design. For example, synthetic hosts incorporating 2-ureidopyrimidine units are capable of forming stable host-guest complexes with molecules that have a complementary hydrogen-bonding pattern, such as 2,6-diaminopyridine. mdpi.com The formation of these complexes can be confirmed by NMR titration, which shows shifts in the signals of protons involved in intermolecular hydrogen bonding. mdpi.com The introduction of a pyridin-2-yl substituent into the pyrimidine host has been shown to significantly alter the conformational equilibrium of both the host and the resulting host-guest complex. mdpi.com

Molecular recognition is the phenomenon that underpins host-guest chemistry, where specific interactions lead to a binding event. nih.gov These interactions can be quantified; for instance, atomic force microscopy can be used to measure the specific rupture forces between single protein-ligand complexes, allowing for the discrimination between similar molecules. nih.gov The combination of hydrogen bond donors/acceptors and aromatic surfaces in this compound provides the necessary features for it to act as a guest or as a component in a larger host system, participating in specific molecular recognition events.

Academic Applications in Medicinal Chemistry and Biological Target Identification

Rational Design and Synthesis of Bioactive Analogues

The rational design of bioactive analogues of 2-(pyrimidin-2-ylsulfanyl)aniline is a cornerstone of its exploration in medicinal chemistry. This process involves the strategic modification of its core structure to enhance potency, selectivity, and pharmacokinetic properties. The synthesis of these analogues often relies on established and innovative chemical methodologies.

A primary synthetic route to access the this compound core and its derivatives is through nucleophilic aromatic substitution (NAS). This typically involves the reaction of a substituted aniline (B41778) with a pyrimidine (B1678525) bearing a suitable leaving group, such as a halogen, at the 2-position. For instance, the synthesis of related 2-(pyrimidin-2-ylthio)aniline derivatives can be achieved by reacting 2-chloropyrimidine (B141910) with an appropriately substituted aminothiophenol. The reaction conditions, including the choice of solvent and base, are critical for achieving high yields and purity.

The design of new analogues is often guided by the desire to explore interactions with specific biological targets. For example, based on the known importance of the pyrimidine moiety in biologically active compounds, researchers have designed and synthesized various derivatives by introducing different substituents on both the aniline and pyrimidine rings. researchgate.netnih.gov These modifications are intended to probe the binding pockets of target proteins and optimize intermolecular interactions.

Furthermore, the concept of bioisosteric replacement is a key strategy in the rational design of this compound analogues. This involves substituting certain functional groups with others that have similar physical or chemical properties to improve biological activity or reduce toxicity. For instance, modifying the substitution pattern on the aniline ring or introducing different functional groups to the pyrimidine ring can lead to analogues with altered electronic and steric properties, thereby influencing their biological profile. tandfonline.com

Structure-Activity Relationship (SAR) Studies for Efficacy and Selectivity

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound analogues influences their biological activity. These studies provide valuable insights that guide the optimization of lead compounds to enhance their efficacy and selectivity for a specific biological target. nih.gov

For pyrimidine derivatives in general, the position and nature of substituents on the pyrimidine ring have been shown to greatly influence their biological activities. nih.govresearchgate.net In the context of this compound analogues, SAR studies have revealed several key trends:

Substituents on the Aniline Ring: The electronic and steric properties of substituents on the aniline ring can significantly impact activity. For example, in a series of 2-anilino triazolopyrimidine derivatives, the presence of small alkyl groups, such as methyl or ethyl, at the para-position of the aniline ring was found to be critical for optimal antiproliferative activity. nih.gov Moving the methyl group from the para- to the meta-position resulted in a significant loss of activity. nih.gov

Modifications of the Pyrimidine Ring: Alterations to the pyrimidine ring itself, such as the introduction of additional substituents, can modulate activity. For instance, in a study of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives, the number of methyl substituents on the pyrimidine ring affected their in vitro anticancer activity. tandfonline.com

The Thioether Linkage: The sulfur atom in the thioether linkage is a key structural feature. Its oxidation state (sulfide, sulfoxide (B87167), or sulfone) can influence the compound's polarity and ability to form hydrogen bonds, thereby affecting biological activity. A study on various pyrimidine analogues synthesized thio, sulfinyl, and sulfonyl derivatives and found that these modifications led to compounds with significant antibacterial and anticancer activities. bohrium.com

These SAR studies underscore the importance of a systematic approach to modifying the this compound scaffold to develop potent and selective therapeutic agents.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking and ligand-receptor interaction modeling are powerful computational tools used to predict and analyze the binding of this compound analogues to their biological targets at the molecular level. These techniques provide insights into the binding modes, key interactions, and potential mechanisms of action, thereby guiding the rational design of more potent and selective inhibitors.

In the context of anticancer research, molecular docking studies have been employed to understand the interaction of pyrimidine-based inhibitors with various protein kinases. For example, docking studies of pyrimidine derivatives with targets like cyclin-dependent kinases (CDKs) have helped to elucidate the key interactions responsible for their inhibitory activity. tandfonline.com These studies often reveal the importance of hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the amino acid residues in the active site of the enzyme.

Similarly, in the development of antimicrobial agents, molecular docking has been used to predict the binding of pyrimidine derivatives to essential bacterial enzymes. For instance, a molecular docking study of 2-[(2-amino-6-methylpyrimidin-4-yl)sulfanyl]-N-arylacetamides suggested that these compounds may selectively bind to cyclopropane (B1198618) mycolic acid synthase 1, an enzyme crucial for the cell wall construction of tuberculosis bacteria. researchgate.net

The insights gained from molecular docking are often used in conjunction with SAR data to build comprehensive models of ligand-receptor interactions. This integrated approach allows for a more informed design of new analogues with improved binding affinity and specificity. The ability to visualize the binding pose of a ligand within a receptor's active site helps researchers to identify opportunities for structural modifications that can enhance favorable interactions or mitigate unfavorable ones.

Exploration of Therapeutic Potential (Mechanism/Design Focused)

The versatile scaffold of this compound has prompted extensive research into its therapeutic potential across various disease areas. The focus of this research has been on understanding the underlying mechanisms of action and leveraging this knowledge to design more effective and target-specific derivatives.

Antimicrobial Activity: Antibacterial and Antifungal Research

Derivatives of this compound have shown promise as antimicrobial agents. The pyrimidine ring is a common feature in many compounds with antibacterial and antifungal properties. nih.gov Research in this area has focused on synthesizing and evaluating a wide range of analogues to identify those with potent and broad-spectrum activity.

Studies have shown that the introduction of different substituents on the pyrimidine and aniline rings can significantly influence the antimicrobial efficacy. researchgate.net For example, certain 4,6-disubstituted pyrimidine-thiones have demonstrated moderate activity against Bacillus subtilis. nih.gov In some cases, thiopyrimidine derivatives have been found to be more active than their oxo-analogues. nih.gov The antimicrobial activity of these compounds is often evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger. researchgate.net The minimum inhibitory concentration (MIC) is a key parameter used to quantify their potency. researchgate.net

The mechanism of antimicrobial action for these compounds is an active area of investigation. It is hypothesized that they may interfere with essential cellular processes in microorganisms, such as nucleic acid synthesis, protein synthesis, or cell wall formation. nih.gov

Antiviral Properties and Mechanism of Action

The pyrimidine scaffold is a fundamental component of nucleosides, making it a key structural motif in the development of antiviral drugs. researchgate.net Analogues of this compound have been investigated for their potential antiviral activity against a range of viruses.

The design of pyrimidine-based antiviral agents often involves creating analogues that can act as inhibitors of viral enzymes essential for replication, such as RNA-dependent RNA polymerase (RdRp). nih.gov For instance, favipiravir, a pyrazine (B50134) carboxamide derivative with structural similarities to pyrimidines, functions as a broad-spectrum inhibitor of viral RdRp. actanaturae.ru The mechanism of action for many pyrimidine-based antivirals involves their conversion into the corresponding nucleoside triphosphate, which then competes with natural nucleosides for incorporation into the growing viral RNA or DNA chain, leading to chain termination and inhibition of viral replication. nih.govembopress.org

Research into the antiviral properties of this compound analogues is focused on identifying compounds with potent activity against specific viruses, such as influenza virus, herpes simplex virus (HSV), and coronaviruses. researchgate.netnih.gov Structure-activity relationship studies are crucial in this context to optimize the antiviral potency and selectivity of these compounds. nih.gov

Anticancer Research and Target Interaction

The this compound scaffold has emerged as a promising framework for the development of novel anticancer agents. ijrpr.com Pyrimidine derivatives are known to target various hallmarks of cancer, including uncontrolled cell proliferation, by inhibiting key enzymes involved in cell cycle regulation and signal transduction pathways. researchgate.net

A significant focus of anticancer research involving this scaffold is the inhibition of protein kinases, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) tyrosine kinase. tandfonline.comresearchgate.net Overexpression or dysregulation of these kinases is a common feature in many cancers. By designing molecules that can selectively bind to the ATP-binding site of these kinases, it is possible to block their activity and thereby inhibit cancer cell growth.

For example, 2-anilino-triazolopyrimidine derivatives have been designed as tubulin polymerization inhibitors, which disrupt the formation of the mitotic spindle and lead to cell cycle arrest and apoptosis. nih.gov SAR studies have been instrumental in identifying the key structural features required for potent anticancer activity, such as the substitution pattern on the aniline ring. nih.gov Furthermore, some 5-(phenylthio)pyrimidine derivatives have been identified as inhibitors of Heat Shock Protein 70 (Hsp70), a molecular chaperone that is often overexpressed in cancer cells and contributes to their survival. nih.gov

The table below summarizes the biological activities of some representative pyrimidine derivatives.

Table 1: Biological Activities of Representative Pyrimidine Derivatives

| Compound Class | Biological Activity | Target/Mechanism of Action | Reference(s) |

|---|---|---|---|

| 2-((4-Sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidines | Anticancer | CDK9 Inhibition | tandfonline.com |

| 4,6-Disubstituted pyrimidine-thiones | Antibacterial | Not specified | nih.gov |

| 2-Anilino triazolopyrimidines | Anticancer | Tubulin Polymerization Inhibition | nih.gov |

| 5-(Phenylthio)pyrimidines | Anticancer | Hsp70 Inhibition | nih.gov |

Anti-inflammatory and Anti-fibrotic Studies

The pyrimidine nucleus is a foundational structure in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. nih.gov Derivatives of pyrimidine have been investigated for numerous therapeutic properties, including anti-inflammatory and anti-fibrotic effects. nih.govnih.gov The anti-inflammatory actions of pyrimidine-based compounds are often linked to their ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes, prostaglandins, and various cytokines. nih.govnih.gov

In the realm of anti-fibrotic research, derivatives structurally related to this compound have demonstrated notable activity. A study focused on novel 2-(pyridin-2-yl) pyrimidine derivatives identified several compounds with potent anti-fibrotic effects when evaluated against immortalized rat hepatic stellate cells (HSC-T6), a key cell type in liver fibrosis. nih.govsemanticscholar.org In this research, a series of compounds were synthesized and assessed for their ability to inhibit the proliferation of these cells. nih.gov Fourteen of the synthesized derivatives showed superior anti-fibrotic activity compared to the positive control drug, Pirfenidone. nih.govsemanticscholar.org

The most potent compounds from this study were ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate, which exhibited IC₅₀ values of 45.69 µM and 45.81 µM, respectively. nih.govresearchgate.net Further investigation revealed that these compounds effectively suppressed collagen expression and reduced the content of hydroxyproline, a major component of collagen, in the cell culture medium. nih.govsemanticscholar.org These findings suggest that such pyrimidine derivatives could be promising candidates for the development of novel anti-fibrotic drugs. nih.govresearchgate.net

Anti-Fibrotic Activity of 2-(Pyridin-2-yl) Pyrimidine Derivatives on HSC-T6 Cells

| Compound | Structure | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) | A 2-(pyridin-2-yl) pyrimidine core with an ethyl nicotinate (B505614) and a p-tolylcarbamoyl substituent. | 45.69 | nih.gov |

| Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) | A 2-(pyridin-2-yl) pyrimidine core with an ethyl nicotinate and a 3,4-difluorophenylcarbamoyl substituent. | 45.81 | nih.gov |

| Pirfenidone (Positive Control) | A known anti-fibrotic agent. | >100 | semanticscholar.org |

Enzyme Inhibition Studies (e.g., 5-Lipoxygenase, Kinases)

The this compound scaffold and its derivatives have been a focal point in the discovery of potent enzyme inhibitors, particularly targeting lipoxygenases and kinases, which are crucial in various disease pathologies.

5-Lipoxygenase (5-LO) Inhibition

Derivatives based on the structure of pirinixic acid (4-chloro-6-(2,3-xylidino)-2-pyrimidinylthioacetic acid), which shares a pyrimidinylthio- moiety with the title compound, have been identified as potent inhibitors of 5-lipoxygenase (5-LO) product synthesis. nih.gov 5-LO is a key enzyme in the biosynthesis of leukotrienes, which are lipid mediators of inflammation. nih.gov A study presented a novel class of these inhibitors that effectively suppress 5-LO product formation in activated human polymorphonuclear leukocytes. nih.gov Further development led to aminothiazole-featured pirinixic acid derivatives that act as dual inhibitors of 5-LO and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), another critical enzyme in the inflammatory pathway. nih.gov One such derivative, 2-[(4-chloro-6-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]amino}pyrimidin-2-yl)sulfanyl]octanoic acid, showed significant potency with IC₅₀ values of 0.3 µM for 5-LO and 0.4 µM for mPGES-1. nih.gov

Kinase Inhibition

The pyrimidine core is a well-established scaffold for the design of kinase inhibitors. Derivatives of 2-anilinopyrimidine are particularly prominent as inhibitors of cyclin-dependent kinases (CDKs), which are central regulators of the cell cycle and transcription. nih.govacs.orgresearchgate.net

Research into 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives led to the discovery of potent ATP-antagonistic CDK2 inhibitors, with many compounds exhibiting IC₅₀ values in the low nanomolar range. researchgate.net Structure-guided design and structure-activity relationship (SAR) analysis were instrumental in optimizing the potency of these compounds. researchgate.net

In a separate study, a series of N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines were developed as potent dual inhibitors of CDK2 and CDK9. acs.org The most promising compound from this series, 4-(5-methyl-4-(thiazol-2-ylamino)pyrimidin-2-ylamino)benzenesulfonamide, demonstrated exceptional inhibitory activity against both CDK2 and CDK9, with IC₅₀ values of 0.004 µM and 0.009 µM, respectively. acs.org This compound also showed significant antiproliferative effects in the HCT116 human colon cancer cell line. acs.org The SAR analysis highlighted that a benzenesulfonamide (B165840) fragment at the C2 position of the pyrimidine ring was critical for inhibitory activity. acs.org

Inhibitory Activity of Pyrimidine Derivatives Against CDKs

| Compound | Target Kinase | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4-(5-methyl-4-(thiazol-2-ylamino)pyrimidin-2-ylamino)benzenesulfonamide (20a) | CDK2 | 0.004 | acs.org |

| 4-(5-methyl-4-(thiazol-2-ylamino)pyrimidin-2-ylamino)benzenesulfonamide (20a) | CDK9 | 0.009 | acs.org |

| 4-(2-amino-4-methylthiazol-5-yl)pyrimidin-2-ylamine (48) | CDK2 | 0.002 | researchgate.net |

Research into Specific Biological Pathways (e.g., Annexin A2-S100A10 interaction)

The interaction between Annexin A2 (ANXA2) and S100A10 (also known as p11) forms a heterotetrameric complex (AIIt) that plays a significant role in various cellular processes, including fibrinolysis, angiogenesis, and membrane repair. nih.govmdpi.com This protein-protein interaction (PPI) has emerged as a therapeutic target, particularly in cancer research, as its disruption can inhibit tumor progression and metastasis. nih.govmerckmillipore.com

The binding site for the N-terminal region of ANXA2 on the S100A10 dimer is a compact, hydrophobic pocket. nih.gov This structural knowledge has enabled the use of structure-based virtual screening to identify small molecule inhibitors of this interaction. nih.gov

Notably, compounds featuring a (pyrimidin-2-ylsulfanyl)methyl group linked to a triazole scaffold have been identified as inhibitors of the ANXA2-S100A10 interaction. merckmillipore.comresearchgate.net Through virtual screening and subsequent synthesis, 3,4,5-trisubstituted 4H-1,2,4-triazoles were found to be moderately potent inhibitors. merckmillipore.com An optimization program led to the development of analogues with improved potency. Specifically, the compound 2-[(5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide was shown to effectively inhibit the ANXA2-S100A10 interaction in competitive binding assays and disrupt the native complex in cellular models. merckmillipore.com This research demonstrates that the pyrimidin-2-ylsulfanyl moiety can serve as a key structural element in the design of small molecules capable of modulating this specific and therapeutically relevant biological pathway. merckmillipore.comresearchgate.net

Research in Agrochemicals and Functional Materials

Development as Herbicidal Agents

The search for new and effective herbicides is a continuous effort in agricultural science to manage weed competition and ensure crop yields. Pyrimidine (B1678525) derivatives, in particular, have been extensively studied and are known to exhibit significant herbicidal activity. researchgate.netmdpi.com The core structure of 2-(Pyrimidin-2-ylsulfanyl)aniline makes it a promising candidate for the development of novel herbicidal agents.

Research has shown that various compounds structurally related to this compound possess herbicidal properties. For instance, 2-mercaptopyrimidine (B73435) derivatives are valuable intermediates in the synthesis of herbicidal compounds. google.com A specific derivative, ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate, is under investigation for its potential as a herbicide. Furthermore, novel thiourea (B124793) compounds that incorporate aromatic-substituted pyrimidines have demonstrated good herbicidal activity against weeds like Digitaria adscendens and Amaranthus retroflexus. nih.gov

The herbicidal potential of this class of compounds is further highlighted by a patent for 2-[(4,6-dimethoxypyrimidin-2-yl)thio]benzoic acid derivatives, which are close analogues of this compound. google.com These compounds have been shown to be effective against a range of annual and perennial weeds in paddy fields. google.com Additionally, thieno[2,3-d]pyrimidines, which are condensed pyrimidine systems, also show potential in pesticide development, including herbicides.

The mode of action for many pyrimidine-based herbicides involves the inhibition of key enzymes in plants, such as acetohydroxyacid synthase (AHAS) or protoporphyrinogen (B1215707) oxidase (PPO). nih.govnih.gov For example, certain pyrimidine thiourea derivatives have been found to inhibit AHAS activity. nih.gov The structural features of this compound suggest that it could be modified to target these or other essential plant enzymes.

| Compound Class/Derivative | Target Weeds/Activity | Reference |

|---|---|---|

| Pyrimidine Thioureas | Good activity against Digitaria adscendens and Amaranthus retroflexus. nih.gov | nih.gov |

| 2-[(4,6-dimethoxypyrimidin-2-yl)thio]benzoic acid derivatives | Effective against annual and perennial weeds in paddy fields. google.com | google.com |

| Pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids | Potent PPO inhibitors with a broad spectrum of weed control. nih.gov | nih.gov |

| Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate | Under investigation for potential herbicidal use. |

Applications in Dye and Pigment Chemistry

The field of dye and pigment chemistry relies on the synthesis of molecules that can absorb and reflect light in the visible spectrum. Azo dyes, which contain the -N=N- functional group, are one of the most important classes of synthetic colorants. unb.ca The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with a suitable aromatic compound. unb.cacuhk.edu.hk

The this compound molecule contains a primary aromatic amine group (-NH2), making it an excellent precursor for the synthesis of novel azo dyes. byjus.com The diazotization process would involve treating the aniline (B41778) moiety with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. byjus.comorganic-chemistry.org This reactive intermediate can then be coupled with various nucleophilic compounds, such as phenols or other aromatic amines, to produce a wide range of colored azo dyes. researchgate.net

The properties of the resulting dye, such as its color, solubility, and fastness, can be fine-tuned by the choice of the coupling partner and by modifications to the pyrimidine or aniline rings of the parent molecule. cuhk.edu.hk The presence of the pyrimidine ring and the thioether linkage in dyes derived from this compound could impart unique properties, such as enhanced lightfastness or different shades of color, compared to more traditional aniline-based dyes. Reviews on the synthesis of heterocyclic azo dyes have highlighted the use of pyrimidine derivatives to create dyes with a variety of colors and properties. nih.govresearchgate.net For example, pyrimidine azo dyes have been synthesized by coupling phenylpyrimidine 2-amine with different aromatic amines. nih.gov

| Reaction Step | Description | Key Reagents |

|---|---|---|

| Diazotization | Conversion of the primary aromatic amine group on this compound to a diazonium salt. byjus.com | Sodium nitrite (NaNO2), Hydrochloric acid (HCl) byjus.com |

| Azo Coupling | Reaction of the diazonium salt with a coupling component (e.g., a phenol (B47542) or another aromatic amine) to form the azo dye. cuhk.edu.hk | Naphthalen-2-ol, various substituted anilines or phenols cuhk.edu.hk |

Other Novel Material Science Contributions

The unique chemical structure of this compound also makes it a molecule of interest in the broader field of material science. Its potential applications extend beyond agrochemicals and dyes to the creation of new polymers, metal complexes, and materials with specific optical properties.

The aniline portion of the molecule is significant because polyaniline is a well-known conductive polymer. mdpi.com This suggests that this compound could serve as a monomer for the synthesis of novel conductive polymers. The incorporation of the pyrimidine ring and the sulfur atom into the polymer backbone could lead to materials with modified electronic properties, enhanced thermal stability, or different processing characteristics, making them suitable for applications in flexible electronics or as antistatic coatings. mdpi.com

Furthermore, the presence of multiple nitrogen atoms in the pyrimidine ring and the aniline group, as well as the sulfur atom of the thioether linkage, makes this compound an excellent ligand for forming coordination complexes with various metal ions. scirp.orgcore.ac.uk The resulting metal complexes could exhibit interesting magnetic, catalytic, or optical properties. For example, metal complexes of Schiff bases derived from anilines have been widely studied for their biological activities and potential as catalysts. scirp.org

There is also growing interest in the nonlinear optical (NLO) properties of organic molecules for applications in photonics and optoelectronics. Studies on other thiopyrimidine derivatives have shown that they can possess significant NLO properties. researchgate.net The extended π-conjugated system in this compound, which can be further extended through chemical modification, suggests that this compound and its derivatives could be promising candidates for the development of new NLO materials. researchgate.net The fundamental structural properties, such as those determined by X-ray crystallography for related molecules like N-(pyrimidin-2-yl)aniline, are crucial for understanding and predicting the material properties of these compounds. nih.gov

Future Perspectives and Emerging Research Avenues

Development of Green Chemistry Approaches for Synthesis